3-(3-Chlorobenzyl)-1H-pyrazol-5-amine

Lipophilicity Membrane permeability Drug-likeness

3-(3-Chlorobenzyl)-1H-pyrazol-5-amine (CAS 2028321-57-3; molecular formula C₁₀H₁₀ClN₃; MW 207.66 g/mol; synonym: 5-[(3-chlorophenyl)methyl]-1H-pyrazol-3-amine) is a disubstituted 5-aminopyrazole bearing a meta‑chlorobenzyl substituent at the pyrazole C3 position and a primary amine at C5. The 5-aminopyrazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with demonstrated relevance to kinase inhibition, anti‑proliferative activity, and antimicrobial target engagement.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Cat. No. B13046135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorobenzyl)-1H-pyrazol-5-amine
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC2=CC(=NN2)N
InChIInChI=1S/C10H10ClN3/c11-8-3-1-2-7(4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14)
InChIKeyRNSZYKWXGCCRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorobenzyl)-1H-pyrazol-5-amine – Physicochemical Identity and Core Scaffold Profile for Research Procurement


3-(3-Chlorobenzyl)-1H-pyrazol-5-amine (CAS 2028321-57-3; molecular formula C₁₀H₁₀ClN₃; MW 207.66 g/mol; synonym: 5-[(3-chlorophenyl)methyl]-1H-pyrazol-3-amine) is a disubstituted 5-aminopyrazole bearing a meta‑chlorobenzyl substituent at the pyrazole C3 position and a primary amine at C5 . The 5-aminopyrazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with demonstrated relevance to kinase inhibition, anti‑proliferative activity, and antimicrobial target engagement [1]. This compound occupies a distinct position among chlorobenzyl‑aminopyrazole congeners owing to its specific combination of meta‑chloro substitution, C3‑benzyl attachment (rather than N1‑benzyl), and a free 5‑NH₂ group that enables downstream derivatization into Schiff bases, amides, ureas, and fused heterocycles [2].

Why 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine Cannot Be Replaced by a Generic In‑Class Analog Without Quantitative Justification


Superficially similar aminopyrazole derivatives that share the C₁₀H₁₀ClN₃ formula or a chlorobenzyl‑pyrazole framework differ materially in regioisomeric attachment (C3‑benzyl versus N1‑benzyl), chlorine ring position (meta versus para), and the presence or absence of the chloro substituent itself. These structural variations translate into quantifiable differences in lipophilicity (ΔLogP up to ~1.0 unit), hydrogen‑bond donor/acceptor count, topological polar surface area (TPSA), and electronic substituent effects (Hammett σ_m vs. σ_p) . Such differences directly impact membrane permeability, solubility, metabolic stability, and target‑binding complementarity – meaning that substitution without experimental re‑validation of these parameters risks failed assay reproducibility or loss of structure‑activity relationship (SAR) signal [1]. The evidence compiled in Section 3 demonstrates exactly where and by how much the target compound diverges from its nearest neighbors.

Quantitative Differentiation Evidence for 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine Versus Comparator Compounds


Lipophilicity (LogP) Differentiation Versus the Unsubstituted 3‑Benzyl Analog

The meta‑chloro substituent on the benzyl ring of 3-(3-chlorobenzyl)-1H-pyrazol-5-amine raises its calculated LogP by 0.55 units relative to the non‑chlorinated 3‑benzyl‑1H‑pyrazol‑5‑amine comparator. This ΔLogP of +0.55 corresponds to an approximately 3.5‑fold increase in octanol‑water partition coefficient, placing the target compound closer to the optimal lipophilicity range (LogP 2–3) associated with balanced aqueous solubility and passive membrane permeability for orally bioavailable small molecules .

Lipophilicity Membrane permeability Drug-likeness

Hydrogen‑Bond Donor/Acceptor Profile and TPSA Differentiation Versus the N1‑Benzyl Regioisomer

3-(3-Chlorobenzyl)-1H-pyrazol-5-amine (C3‑benzyl isomer) possesses two hydrogen‑bond donors (NH₂ and pyrazole N–H) and two hydrogen‑bond acceptors, yielding a topological polar surface area (TPSA) of 54.7 Ų. The N1‑benzyl regioisomer, 1-(3-chlorobenzyl)-1H-pyrazol-5-amine (CAS 956440-15-6), has only one H‑bond donor (NH₂ only; the pyrazole N1 is alkylated), three H‑bond acceptors, and a TPSA of 43.84 Ų . The additional H‑bond donor on the target compound increases TPSA by 10.86 Ų and provides an extra hydrogen‑bonding vector that can be exploited for target‑binding interactions (e.g., hinge‑region binding in kinase ATP sites) [1].

Regioisomerism Hydrogen bonding Polar surface area Drug-likeness

Tautomeric Stability Advantage of the 3‑Amino Configuration Over the 5‑Amino Tautomer

In the prototropic tautomeric equilibrium common to all 3(5)-aminopyrazoles, quantum‑chemical calculations at the DFT level demonstrate that the 3‑aminopyrazole tautomer (corresponding to the dominant form of the target compound) is thermodynamically more stable than the 5‑aminopyrazole tautomer by 10.7 kJ mol⁻¹ (ΔG = 9.8 kJ mol⁻¹) [1]. This ~2.6 kcal/mol energy gap, confirmed by matrix‑isolation IR spectroscopy, means that the 3‑amino form predominates at equilibrium under physiological and ambient conditions, providing a well‑defined ground‑state structure for molecular recognition [1]. This contrasts with 1‑substituted aminopyrazoles (such as the N1‑benzyl comparator) where the tautomeric equilibrium is blocked by N‑alkylation, fundamentally altering the hydrogen‑bonding surface presented to biological targets.

Tautomerism Thermodynamic stability Pyrazole annular tautomerism

Scaffold Target‑Engagement Validation via the 5‑Carboxylic Acid Analog at the Hydroxycarboxylic Acid Receptor 2 (HCA₂/GPR109A)

The 5‑carboxylic acid analog of the target compound, 3-(3-chlorobenzyl)-1H-pyrazole-5-carboxylic acid (CHEMBL394441), demonstrates validated binding to the hydroxycarboxylic acid receptor 2 (HCA₂, also known as GPR109A or the nicotinic acid receptor) with a Ki of 504 nM in rat spleen membrane preparations and an IC₅₀ of 4,200 nM for agonist activity at the human receptor expressed in CHO‑K1 cells [1]. This establishes that the 3‑(meta‑chlorobenzyl)‑pyrazole scaffold engages a therapeutically relevant G‑protein‑coupled receptor target. The 5‑amine analogue may exploit the same binding pocket while offering a distinct hydrogen‑bonding pharmacophore (NH₂ donor vs. COOH donor/acceptor) for tuning selectivity or potency.

Target engagement Nicotinic acid receptor GPR109A Binding affinity

Electronic Differentiation of Meta‑Chloro Versus Para‑Chloro Substitution via Hammett σ Constants

The chlorine atom at the meta position of the benzyl ring (as in the target compound) exerts a substantially stronger electron‑withdrawing inductive effect (Hammett σ_m = 0.37) compared to the para‑chloro isomer (σ_p = 0.23) [1]. This ~60% larger σ value for the meta position means the 3‑chlorobenzyl group withdraws electron density more effectively through the σ‑bond framework, while the para‑chloro substituent additionally engages in resonance donation (+M effect) that partially offsets its inductive withdrawal. For the pyrazole ring linked via a methylene spacer, this differential electronic tuning affects the pKa of the pyrazole N–H, the nucleophilicity of the 5‑NH₂ group, and the overall dipole moment of the molecule – all of which can influence target binding and reactivity in derivatization chemistry.

Electronic effects Hammett constants Substituent effects SAR

Synthetic Derivatization Versatility: The 5‑NH₂ as a Unique Handle for Schiff Base, Amide, and Fused Heterocycle Synthesis

The free 5‑NH₂ group on 3-(3-chlorobenzyl)-1H-pyrazol-5-amine enables a suite of well‑established derivatization chemistries that are inaccessible to analogs lacking a primary amine (e.g., the 5‑carboxylic acid analog or N1‑substituted variants). Specifically, 5‑aminopyrazoles react efficiently with aldehydes under mild conditions to form Schiff bases (imines), with acyl chlorides or carboxylic acids to form amides, and with 1,3‑dielectrophiles (e.g., β‑diketones, β‑ketoesters) to construct fused heterocycles such as pyrazolo[1,5‑a]pyrimidines [1]. Published data on Schiff bases derived from substituted 3‑aminopyrazoles demonstrate antimicrobial activity with MIC values as low as 3.125 µg/mL against Staphylococcus aureus and anticancer activity with IC₅₀ values as low as 0.40 µM against HCT116 colorectal cancer cells (compound 2c) [2]. This derivatization capacity makes the target compound a versatile entry point for focused library synthesis, in contrast to the N1‑benzyl isomer whose amine is similarly reactive but whose N1‑alkylation eliminates the pyrazole N–H hydrogen‑bond donor that is critical for many biological target interactions.

Synthetic chemistry Building block Schiff base Heterocycle synthesis

Evidence‑Backed Application Scenarios for 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine in Research and Industrial Procurement


Kinase Inhibitor Lead Discovery and SAR Exploration

The 5‑aminopyrazole scaffold is a validated kinase hinge‑binding motif, as demonstrated by the clinical success of the 5‑aminopyrazole‑based BTK inhibitor pirtobrutinib and extensive SAR studies linking 5‑aminopyrazole substitution patterns to p38α MAPK and CDK2 inhibitory activity [1]. The target compound's dual hydrogen‑bond donor profile (NH₂ + pyrazole N–H; TPSA 54.7 Ų) and meta‑chlorobenzyl lipophilicity (LogP 2.24) position it as a rationally selected fragment for kinase library design. The free 5‑NH₂ enables rapid diversification into Schiff bases and amides to probe kinase selectivity pockets, while the meta‑chloro substituent provides stronger inductive electron withdrawal (σ_m = 0.37) than para‑chloro analogs, offering a distinct SAR data point for optimizing ATP‑site complementarity.

Antimicrobial Schiff Base Library Synthesis

Schiff bases derived from 3‑aminopyrazoles have demonstrated potent antibacterial activity, with reported MIC values as low as 3.125 µg/mL against Staphylococcus aureus (compounds 2a and 2d) and cytotoxicity IC₅₀ values of 0.40 µM against HCT116 colorectal cancer cells (compound 2c) [2]. The target compound's 5‑NH₂ group is ideally positioned for condensation with aromatic aldehydes to generate focused Schiff base libraries. Its LogP of 2.24 places it in a favorable range for Gram‑positive bacterial membrane penetration, while the meta‑chloro substitution offers a different electronic and steric profile compared to the more commonly explored para‑chloro and unsubstituted benzyl variants, helping to expand antimicrobial SAR coverage.

GPCR Modulator Development – HCA₂/GPR109A Pathway

The 5‑carboxylic acid analog of the target compound (3-(3-chlorobenzyl)-1H-pyrazole-5-carboxylic acid) has validated binding to the hydroxycarboxylic acid receptor 2 (HCA₂/GPR109A) with a Ki of 504 nM and partial agonist activity in a cAMP functional assay [3]. The 5‑amine variant provides a complementary pharmacophore – replacing the COOH with NH₂ alters both hydrogen‑bonding character and charge state at physiological pH – enabling exploration of HCA₂ biased signaling or selectivity versus the related GPR81 and GPR109B receptors. The meta‑chlorobenzyl group is retained as a key lipophilic anchor validated by the carboxylic acid series, making the amine compound a logical next‑step probe for this target class.

Fused Heterocycle Building Block for Medicinal Chemistry

5‑Aminopyrazoles are privileged precursors for the synthesis of pyrazolo[1,5‑a]pyrimidines, pyrazolo[3,4‑d]pyrimidines, pyrazoloquinazolines, and related fused systems that feature prominently in kinase inhibitor and anti‑inflammatory drug discovery [4]. The target compound, bearing a pre‑installed meta‑chlorobenzyl group at C3 and a free 5‑NH₂, can be directly elaborated with β‑ketonitriles or β‑diketones to construct diversely substituted bicyclic cores in a single synthetic step. This contrasts with the N1‑benzyl regioisomer, where N‑alkylation of the pyrazole precludes formation of certain fused heterocycles that require a free N–H for cyclocondensation, and with the para‑chloro isomer, whose different electronic profile may alter cyclization regioselectivity.

Quote Request

Request a Quote for 3-(3-Chlorobenzyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.